(1S)-cis-(E)-gamma-Cyhalothrin

Description

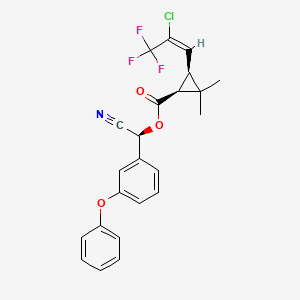

(1S)-cis-(E)-gamma-Cyhalothrin (hereafter referred to as gamma-cyhalothrin) is a synthetic pyrethroid insecticide characterized by its stereochemical configuration: the 1S-cis-(E) arrangement of substituents on the cyclopropane ring and the α-cyano group. Its molecular formula is C₂₃H₁₉ClF₃NO₃ (molecular weight: 449.85 g/mol) . Gamma-cyhalothrin is distinguished by its enantiomeric purity, specifically the SR-isomer (1S-cis-(E)), which contributes to its potent neurotoxic activity against insects. It is widely used in agriculture and public health due to its high efficacy and low mammalian toxicity at regulated doses.

Properties

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12+/t17-,18-,20-/m1/s1 |

InChI Key |

ZXQYGBMAQZUVMI-VZGXFZGHSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-cis-(E)-gamma-Cyhalothrin involves several steps, starting from the preparation of the key intermediate, cyhalothric acid. The process typically includes:

Esterification: Cyhalothric acid is esterified with an alcohol in the presence of a catalyst to form the ester intermediate.

Cyclization: The ester intermediate undergoes cyclization to form the core structure of this compound.

Isomerization: The final step involves the isomerization of the compound to obtain the desired (1S)-cis-(E) configuration.

Industrial Production Methods

Industrial production of this compound is carried out using large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:

Batch Processing: The synthesis is typically performed in batch reactors to control reaction conditions precisely.

Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-cis-(E)-gamma-Cyhalothrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less active forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyhalothric acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S)-cis-(E)-gamma-Cyhalothrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Explored for potential use in developing new insecticidal formulations with improved safety profiles.

Industry: Utilized in the development of pest control products for agriculture and public health.

Mechanism of Action

The primary mechanism of action of (1S)-cis-(E)-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. This compound is highly selective for insect sodium channels, which contributes to its low toxicity in mammals.

Comparison with Similar Compounds

Structural Isomerism and Enantiomeric Differences

Gamma-cyhalothrin is often compared to lambda-cyhalothrin , a closely related pyrethroid. While both share the same molecular formula, their stereochemistry differs:

- Gamma-cyhalothrin : Comprises a single enantiomeric pair (SR-isomer: 1S-cis-(E)).

- Lambda-cyhalothrin : A racemic mixture containing two diastereoisomers: R,S-cis-(Z) and S,R-cis-(Z) .

This stereochemical distinction impacts biological activity and metabolism. For example, gamma-cyhalothrin’s SR-isomer exhibits higher acute toxicity in target insects compared to lambda-cyhalothrin’s mixed isomers .

Table 1: Structural and Stereochemical Comparison

Metabolic and Residue Profiles

Metabolism in Livestock

- Shared Pathways: Gamma- and lambda-cyhalothrin undergo similar metabolic pathways, producing common metabolites like 3-phenoxybenzoic acid (PBA) and 3-(4-hydroxyphenoxy)benzoic acid (PBA(OH)) .

- Key Differences: In poultry studies, lambda-cyhalothrin residues were 2-fold higher than gamma-cyhalothrin at equivalent doses, suggesting faster metabolic clearance of the SR-isomer in gamma-cyhalothrin . Enantiomer-specific metabolism alters residue ratios in animal tissues.

Table 2: Residue Levels in Poultry (EFSA Data)

| Compound | Liver Residues (mg/kg) | Muscle Residues (mg/kg) |

|---|---|---|

| Gamma-Cyhalothrin | 0.05–0.12 | 0.02–0.08 |

| Lambda-Cyhalothrin | 0.10–0.24 | 0.04–0.16 |

Crop Residues

Residue trials for lambda-cyhalothrin are often used to support gamma-cyhalothrin applications due to metabolic similarities. However, gamma-cyhalothrin-specific data gaps exist for crops like brussels sprouts and sunflower seeds, necessitating caution in extrapolating residue levels .

Analytical Differentiation

Gamma- and lambda-cyhalothrin cannot be distinguished using conventional analytical methods. Enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required to separate the SR-isomer (gamma) from the RS-isomer (lambda) . This distinction is critical for regulatory compliance, as gamma-cyhalothrin’s higher toxicity mandates stricter residue monitoring.

Regulatory Considerations

- Maximum Residue Levels (MRLs) : The EU currently groups gamma- and lambda-cyhalothrin under a single residue definition (sum of R,S and S,R isomers). However, gamma-cyhalothrin’s data gaps have led to tentative MRLs for certain crops, which may be lower than existing limits .

- Risk Management : Enantioselective methods are recommended for enforcing gamma-cyhalothrin-specific MRLs, particularly in high-risk commodities like infant formula, where validation has been achieved at 0.0036 mg/kg .

Table 3: Regulatory Status in the EU

| Parameter | Gamma-Cyhalothrin | Lambda-Cyhalothrin |

|---|---|---|

| MRL Enforcement | Requires enantioselective methods | Covered under lambda’s residue definition |

| Data Gaps | Brussels sprouts, sunflower seeds | Fully supported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.